molecular formula C28H29N3O4S B2635210 N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113134-15-8

N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2635210
CAS No.: 1113134-15-8
M. Wt: 503.62
InChI Key: GKBVTLDOOSFMHL-UHFFFAOYSA-N
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Description

  • Starting materials: Furan-2-carbaldehyde.
  • Reaction: Condensation with the quinazoline intermediate to introduce the furan ring.
  • Addition of Substituents:

    • Various substituents are introduced through nucleophilic substitution and coupling reactions using reagents like alkyl halides and thiols.
  • Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

      Substitution: The furan ring and quinazoline core can participate in electrophilic and nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

      Substitution: Halogenated reagents and bases like potassium carbonate (K2CO3) in polar aprotic solvents.

    Major Products:

      Oxidation: Sulfoxides and sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Various substituted quinazoline and furan derivatives.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions

    • Formation of Quinazoline Core:

      • Starting materials: Anthranilic acid and formamide.
      • Reaction: Cyclization to form the quinazoline core under acidic conditions.

    Scientific Research Applications

    N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Mechanism of Action

    The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The furan ring and other substituents may enhance binding affinity and selectivity, leading to more potent biological effects.

    Comparison with Similar Compounds

      Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

      Furan Derivatives: Compounds like furanocoumarins, which have various biological activities.

    Uniqueness: N-[(furan-2-yl)methyl]-3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a furan ring and diverse substituents, which may confer distinct biological properties and potential therapeutic applications.

    Properties

    IUPAC Name

    N-(furan-2-ylmethyl)-3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C28H29N3O4S/c1-18(2)12-13-31-27(34)23-11-10-21(26(33)29-16-22-5-4-14-35-22)15-24(23)30-28(31)36-17-25(32)20-8-6-19(3)7-9-20/h4-11,14-15,18H,12-13,16-17H2,1-3H3,(H,29,33)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GKBVTLDOOSFMHL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C(=O)N2CCC(C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C28H29N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    503.6 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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